Propylidine Ropinirole Hydrochloride(E/Z-Mixture)
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Description
Propylidine Ropinirole Hydrochloride(E/Z-Mixture), also known as Propylidine Ropinirole Hydrochloride(E/Z-Mixture), is a useful research compound. Its molecular formula is C19H29ClN2O and its molecular weight is 336.904. The purity is usually 95%.
BenchChem offers high-quality Propylidine Ropinirole Hydrochloride(E/Z-Mixture) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylidine Ropinirole Hydrochloride(E/Z-Mixture) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Propylidine Ropinirole Hydrochloride, also known as DTXSID00858346 or Propylidine Ropinirole Hydrochloride(E/Z-Mixture), primarily targets Dopamine D2 receptors . These receptors are found within the caudate-putamen system in the brain . The stimulation of these receptors is believed to be crucial for the compound’s therapeutic effects .
Mode of Action
The compound acts as a non-ergoline dopamine agonist . It selectively stimulates dopamine D2 receptors, with a higher affinity for D3 than D2 or D4 receptor subtypes . The exact mechanism of action is unknown, but it is believed to be due to the stimulation of postsynaptic dopamine D2-type receptors within the caudate putamen in the brain .
Biochemical Pathways
The stimulation of dopamine d2 receptors is known to influence various neural pathways, potentially affecting motor control and other neurological functions .
Pharmacokinetics
Ropinirole, a related compound, is known to be rapidly and almost completely absorbed when taken orally, and it is extensively distributed from the vascular compartment . The bioavailability of ropinirole is approximately 50% .
Result of Action
It has been observed that ropinirole can alleviate lps-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis, and reducing the levels of il-1β, il-18, and tnf-α .
Action Environment
Studies on ropinirole have shown that its release rate and extent can be influenced by the formulation of the drug, such as the type of acrylate used in transdermal patches . Additionally, the presence of residual formaldehyde in lactose, a main excipient of the formulation, can lead to the formation of degradants .
Properties
IUPAC Name |
(3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3;/h7-10H,4-6,11-14H2,1-3H3,(H,20,22);1H/b16-8-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCNVIUIRHBLU-SQIOZQJDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)CCC1=C\2C(=CC=C1)NC(=O)/C2=C\CC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858346 |
Source
|
Record name | (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221264-43-3 |
Source
|
Record name | (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.